molecular formula C26H24N2O3 B3733443 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

Cat. No. B3733443
M. Wt: 412.5 g/mol
InChI Key: HDHQBYPBBHWBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of poly ADP-ribose polymerase (PARP) inhibitors, which have shown promising results in clinical trials for the treatment of various types of cancer.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells that have defects in DNA repair mechanisms. 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been shown to be particularly effective in tumors that have defects in the BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have minimal toxicity in normal cells, which is an important consideration for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for PARP inhibition. However, it also has some limitations, including its relatively short half-life and the need for optimization of dosing and administration protocols.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, including:
1. Combination therapy: 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further research is needed to optimize combination therapy protocols and identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict response to 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide treatment are currently being investigated. Identification of such biomarkers could help to optimize patient selection and treatment protocols.
3. New indications: 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is currently being investigated for its potential use in the treatment of other types of cancer, such as prostate cancer and pancreatic cancer.
4. New PARP inhibitors: There is ongoing research into the development of new PARP inhibitors that may be more effective or have fewer side effects than 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is a promising compound that has shown efficacy in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it an important area of study in the field of cancer research.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in tumors that have defects in DNA repair mechanisms. Clinical trials have demonstrated its efficacy in the treatment of ovarian, breast, and other types of cancer.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-4-17-9-5-7-11-21(17)28-26(29)20-16-23(27-22-12-8-6-10-19(20)22)18-13-14-24(30-2)25(15-18)31-3/h5-16H,4H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQBYPBBHWBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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